molecular formula C18H19N3O2 B7712031 5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B7712031
M. Wt: 309.4 g/mol
InChI Key: ZRVNYDZCHVOBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is its potential as a multi-functional compound that can be used in various scientific fields. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole. One potential direction is to further study its potential as an anti-cancer agent and optimize its use in cancer treatment. Another potential direction is to study its potential as an anti-inflammatory and anti-bacterial agent and develop new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in various applications.

Synthesis Methods

The synthesis of 5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole has been achieved using various methods. One such method involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide with butyl isocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is heated and stirred for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry, where it has been tested for its potential as an anti-cancer agent. It has also been studied for its potential as an anti-inflammatory and anti-bacterial agent.

properties

IUPAC Name

5-butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-4-10-16-20-17(21-23-16)14-11-12-15(19-18(14)22-2)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVNYDZCHVOBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

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